4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a complex organic compound that features a unique structure combining a pyrrolidinone ring with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the oxadiazole ringThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving a cost-effective and environmentally friendly production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxadiazole ring or the pyrrolidinone moiety.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring and the pyrrolidinone moiety can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine: This compound shares the oxadiazole ring but differs in the attached functional groups.
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid: Another oxadiazole derivative with different substituents, used in various applications.
Uniqueness
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is unique due to its combination of the oxadiazole ring and the pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
4-(5-benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18-12-15(13-22(18)16-9-5-2-6-10-16)19-20-17(24-21-19)11-14-7-3-1-4-8-14/h1-10,15H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKOFZXMISIGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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